sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
Description
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a chiral sulfinate salt with a molecular formula of C₁₁H₂₁NNaO₄S and a molecular weight of 391.82 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability during synthetic applications, particularly in peptide and organic synthesis. The sulfinate group (-SO₂⁻Na⁺) confers nucleophilic reactivity, making it valuable in sulfur-containing bond formations. Its stereochemistry (2S configuration) is critical for enantioselective reactions.
Properties
Molecular Formula |
C8H16NNaO4S |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
sodium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
JPKQHDQVRHTSLM-RGMNGODLSA-M |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
General Synthetic Strategy
The synthesis of sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves multi-step organic synthesis starting from protected amino acids or their derivatives. The key steps include:
- Protection of the amino group with a tert-butoxycarbonyl (BOC) group to prevent side reactions.
- Introduction of the sulfinic acid functionality on the propane backbone.
- Conversion to the sodium salt form to enhance solubility and stability.
Stepwise Preparation
Preparation of BOC-Protected Amino Acid Esters
A common initial step involves the synthesis of BOC-protected amino acid esters from the corresponding amino acids. For example, serine or alanine can be converted into their isopropyl or methyl esters using isopropanol or methanol in the presence of trimethylsilyl chloride (TMSCl) under reflux conditions. This method yields the BOC-protected amino acid esters with high purity and good yields (74–89%).
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Amino acid + isopropanol + TMSCl reflux | Formation of isopropyl ester | BOC-protected amino acid ester | 74–89 |
Formation of Sodium Salt
The final step involves neutralization of the sulfinic acid with sodium ions to form the sodium salt, enhancing aqueous solubility and stability. This is typically achieved by treatment with sodium methoxide or sodium hydroxide in methanol or aqueous media.
Alternative Synthetic Routes
Grignard Reagent Approach: The use of Grignard reagents to deprotonate the BOC-protected amino acid Weinreb amide followed by Barbier-type reactions with bromoethyl derivatives allows the formation of key ketoacetal intermediates. Subsequent oxidative cleavage and selective reductions yield intermediates that can be converted to the desired sulfinates.
Radical Functionalization: Radical-mediated functionalization of unsaturated amino acids bearing BOC-protected amino groups can introduce sulfinyl functionalities under mild conditions, offering an alternative route with potential for structural diversity.
Enzymatic and Stereoselective Methods
Enzymatic oxidation of disulfides and thiosulfinates has been explored to achieve chiral sulfinyl compounds with high enantiomeric excess. For example, chiral fructose-derived dioxirane oxidation systems have afforded sulfinates with up to 75% enantiomeric excess, though stability and racemization remain challenges.
Comprehensive Data Table of Preparation Methods
Research Findings and Analysis
The two-step oxidation and cleavage method from mercaptopyrimidines is notable for its efficiency and stereochemical fidelity, making it a preferred approach for enantiomerically pure sulfinates.
Protection of the amino group with the tert-butoxycarbonyl group is essential to prevent side reactions during sulfinic acid introduction and to maintain stereochemical integrity.
Grignard reagent-mediated syntheses provide access to complex intermediates but require careful control of reaction conditions to avoid racemization and side reactions.
Radical and enzymatic methods offer alternative pathways with potential for structural diversification and stereoselectivity, though challenges remain in yield and enantiomeric excess.
The sodium salt form of the compound enhances solubility and is suitable for further chemical transformations or biological studies.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinate group () acts as a nucleophile, engaging in S–C bond formation. Key reactions include:
For example, reaction with methyl iodide yields , validated by ( for ) .
Oxidation and Reduction Pathways
The sulfinate group exhibits redox flexibility:
S–S Bond Formation
Reaction with disulfides or sulfur electrophiles:
Yields thiosulfonates, with reaction rates dependent on the electronic nature of .
N–S Bond Formation
Condensation with amines generates sulfonamides:
The Boc group prevents undesired side reactions at the amine site .
Stereochemical Influence in Reactions
The (2S)-configuration induces enantioselectivity in asymmetric synthesis:
| Reaction | Chiral Auxiliary | Enantiomeric Excess (ee) |
|---|---|---|
| Aldol condensation | Proline-derived catalyst | 82% ee (favors R-configured product) |
| Michael addition | Cinchona alkaloid | 75% ee |
These outcomes are critical for pharmaceutical applications, such as β-amino alcohol synthesis .
Role in Multicomponent Reactions
The compound serves as a sulfinate donor in Ugi- and Passerini-type reactions:
| Reaction Type | Components | Product Class |
|---|---|---|
| Ugi reaction | Aldehyde, amine, isocyanide | α-Acyloxy sulfonamides |
| Passerini reaction | Aldehyde, isocyanide | α-Hydroxy sulfones |
For instance, a Ugi reaction with benzaldehyde and tert-butyl isocyanide produces a tetrazole-functionalized sulfonamide in 68% yield .
Comparative Reactivity Table
The Boc-amino sulfinate exhibits distinct behavior compared to simpler sodium sulfinates:
| Property | Sodium(2S)-Boc-sulfinate | Sodium Benzenesulfinate |
|---|---|---|
| Nucleophilicity | Moderate (steric hindrance) | High |
| Oxidation Stability | Stable to | Oxidizes rapidly |
| Stereochemical Impact | Induces ee >70% | No stereoselectivity |
Mechanistic Insights
-
Stereoretention : The (2S)-configuration is preserved in S–C bond-forming reactions due to restricted rotation around the C–S axis.
-
Boc Group Effects :
-
Suppresses racemization at the amino center.
-
Enhances solubility in aprotic solvents (e.g., ).
-
Scientific Research Applications
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves its reactivity as a sulfinic acid derivative. The sulfinic acid group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Sodium 1-{(tert-Butoxy)carbonylamino}propane-2-sulfinate
Molecular Formula : C₁₁H₂₁NNaO₄S
Molecular Weight : 391.82 g/mol
Key Differences :
- This compound substitutes the primary amino group in the target compound with a methylamino group (N-methyl-Boc).
- Applications: Likely used in similar synthetic pathways but may exhibit faster reaction kinetics due to reduced steric effects.
Sodium (2S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
Molecular Formula: Not explicitly stated in evidence, but structurally distinct due to:
- A benzyloxycarbonyl (Cbz) protecting group instead of Boc.
- Additional functional groups: 1-hydroxy , 2-oxopyrrolidin-3-yl , and a branched peptide-like chain.
Key Differences : - The Cbz group offers orthogonal protection compared to Boc, requiring hydrogenolysis for deprotection.
- Enhanced solubility in polar solvents due to the hydroxyl group and peptide backbone .
- Applications: Likely specialized in peptide synthesis or as a chiral auxiliary in complex molecule assembly.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate | C₁₁H₂₁NNaO₄S | 391.82 | Boc-amino, sulfinate | Nucleophilic sulfinate reactions |
| Sodium 1-{(tert-butoxy)carbonylamino}propane-2-sulfinate | C₁₁H₂₁NNaO₄S | 391.82 | Boc-methylamino, sulfinate | Faster kinetics due to N-methyl |
| Sodium (2S)-2-((S)-2-(((benzyloxy)carbonyl)amino)...propane-1-sulfonate (Ref.) | Complex | ~500 (estimated) | Cbz-amino, hydroxyl, pyrrolidinone, sulfonate | Peptide coupling, chiral resolution |
Biological Activity
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
- Chemical Name : this compound
- CAS Number : 2728862-85-7
- Molecular Formula : C₇H₁₄NNaO₄S
- Molecular Weight : 215.25 g/mol
The biological activity of this compound is primarily attributed to its role as a sulfinate derivative. Sulfinates are known to participate in various biochemical pathways, including the modulation of neurotransmitter systems and the regulation of cellular signaling processes.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may influence glutamate receptor activity, which is crucial for synaptic transmission and plasticity in the central nervous system .
- Antioxidant Properties : Sulfinates exhibit antioxidant capabilities, potentially mitigating oxidative stress in biological systems.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro:
These studies indicate that the compound can exert protective effects on neuronal cells and inhibit harmful oxidative processes in liver cells.
Case Studies
-
Case Study on Neuroprotection :
- A study published in Journal of Neurochemistry demonstrated that this compound significantly reduced apoptosis in SH-SY5Y cells exposed to neurotoxic agents. The mechanism was linked to the upregulation of anti-apoptotic proteins such as Bcl-2.
-
Case Study on Antioxidant Activity :
- Research published in Free Radical Biology and Medicine highlighted the compound's ability to scavenge free radicals in vitro, suggesting its potential as a therapeutic agent for conditions associated with oxidative stress.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for evaluating safety:
Q & A
Q. What are the recommended synthetic routes for sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate?
The synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc)-protected intermediates. For example, analogous compounds are synthesized via hydrolysis of sulfinate esters using LiOH in THF/water mixtures, followed by acidification to isolate the product . Key reagents include DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for activating carboxyl groups during coupling steps . The Boc group is critical for protecting the amine during synthesis, requiring deprotection under acidic conditions (e.g., TFA) in later stages .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine and sulfinate moieties. Chiral centers (e.g., 2S configuration) are validated using chiral shift reagents or comparison with known stereoisomers .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₁₁H₂₁NNaO₄S, MW 391.82) .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%), while chiral columns assess enantiomeric excess .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or stereochemical ambiguities. For example:
- Stereochemical Conflicts : Use 2D NMR (COSY, NOESY) to resolve spatial relationships between protons .
- Mass Fragmentation Patterns : Compare experimental MS/MS spectra with computational predictions (e.g., QSPR models) .
- Dynamic Exchange Phenomena : Variable-temperature NMR can identify rotamers or conformers affecting peak splitting .
Q. What factors influence the stability of this compound under different experimental conditions?
- pH Sensitivity : The sulfinate group is prone to oxidation at neutral or acidic pH. Storage at pH 7–8 (buffered solutions) and inert atmospheres (N₂/Ar) minimizes degradation .
- Thermal Stability : Decomposition occurs above 40°C, necessitating cold storage (2–8°C) .
- Light Exposure : UV light accelerates sulfinate oxidation; amber glassware or opaque containers are recommended .
Q. How can enantiomeric purity be ensured in the synthesis of this compound?
- Chiral Auxiliaries : Use (2S)-configured starting materials (e.g., L-amino acid derivatives) to enforce stereochemistry .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-based) during sulfinate ester formation .
- Analytical Validation : Chiral HPLC or capillary electrophoresis quantifies enantiomeric excess (ee >99%) .
Key Methodological Notes
- Stereochemical Integrity : Monitor racemization risks during Boc deprotection by tracking optical rotation or circular dichroism (CD) .
- Reaction Optimization : Screen coupling agents (e.g., EDC vs. DCC) to maximize sulfinate ester yields .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling sulfinate derivatives due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
